Kopexil

Catalog No.
S531865
CAS No.
74638-76-9
M.F
C8H12N8O2
M. Wt
126.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kopexil

CAS Number

74638-76-9

Product Name

Kopexil

IUPAC Name

3-hydroxy-2-iminopyrimidin-4-amine

Molecular Formula

C8H12N8O2

Molecular Weight

126.12 g/mol

InChI

InChI=1S/C4H6N4O/c5-3-1-2-7-4(6)8(3)9/h1-2,6,9H,5H2

InChI Key

SGHQFNHCCOBUKB-UHFFFAOYSA-N

SMILES

C1=C(N(C(=N)N=C1)O)N

Solubility

Soluble in DMSO

Synonyms

Kopexil; Aminexil; Mexoryl SAG;

Canonical SMILES

C1=C(N(C(=N)N=C1)O)N

Description

The exact mass of the compound 2,4-Diaminopyrimidine-3-oxide is 252.11 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Cosmetics -> Hair conditioning; Skin conditioning. However, this does not mean our product can be used or applied in the same or a similar way.

Organic Synthesis Reagent

2,4-Diaminopyrimidine-3-oxide acts as a valuable organic synthetic reagent for the preparation of pyrimidines, a class of heterocyclic aromatic compounds with diverse applications in pharmaceuticals and materials science []. Its role lies in facilitating the formation of the pyrimidine ring structure, a crucial step in synthesizing various pyrimidine-based molecules.

Source

[] ChemicalBook, "2,4-Diamino pyrimidine-3-oxide | 74638-76-9",

Kopexil, also known as diaminopyrimidine oxide or Aminexil, is a chemical compound that belongs to the class of N-oxides. It is structurally similar to minoxidil, a well-known treatment for hair loss. Kopexil is recognized for its potential in promoting hair growth, particularly in the treatment of alopecia. Unlike minoxidil, which was initially developed as an antihypertensive agent, Kopexil has not been approved for medical use in the United States or Europe but is often included in cosmetic formulations aimed at enhancing hair density and health .

Kopexil's chemical formula is C4H6N4OC_4H_6N_4O, and it can exist in two tautomeric forms due to the presence of nitrogen atoms. Its mechanism of action remains largely undefined, but it is believed to enhance blood flow to hair follicles and may inhibit fibrosis around hair follicles by affecting enzymes like lysyl hydroxylase . The compound's reactivity primarily involves interactions with biological systems rather than classical

The synthesis of Kopexil typically involves the oxidation of a tertiary amine. Specific methods may vary, but one common approach includes reacting 2,4-diaminopyrimidine with an oxidizing agent under controlled conditions to yield diaminopyrimidine oxide. The process requires careful management of reaction conditions to ensure the desired product purity and yield .

Kopexil is primarily used in cosmetic products aimed at improving hair density and combating hair loss. It is often incorporated into topical formulations such as serums and lotions designed for scalp application. While not officially recognized as a pharmaceutical treatment for alopecia, its inclusion in personal care products highlights its perceived benefits in hair health .

Kopexil shares similarities with several other compounds used for hair growth promotion. Below are some notable comparisons:

CompoundChemical StructureMechanism of ActionUnique Features
Minoxidil2,4-diamino-6-piperidinopyrimidine-3-oxideVasodilator; enhances blood flowApproved for medical use; more effective
DiaminopyrimidineC4H6N4Similar vasodilatory effectsPrecursor compound for Kopexil
ProcapilC17H26N2O3SInhibits DHT; strengthens hair follicleCombines peptides with botanical extracts
FinasterideC23H36N2O25-alpha-reductase inhibitorOral medication; targets hormonal pathways

Kopexil's uniqueness lies in its formulation as a water-soluble derivative of diaminopyrimidine oxide, which may offer advantages in terms of skin compatibility and reduced irritation compared to other treatments like minoxidil . Despite its similarities with these compounds, Kopexil has not achieved the same level of clinical validation or regulatory approval.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-1.4

Exact Mass

252.11

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

1756681479

Wikipedia

Kopexil

Use Classification

Cosmetics -> Hair conditioning; Skin conditioning

Dates

Modify: 2023-08-15

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